REACTION_SMILES
|
[BrH:16].[CH3:19][C:20](=[O:21])[OH:22].[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:6][CH:7]2[N:8]([CH3:12])[CH2:9][CH2:10][CH2:11]2)[cH:13][cH:14][cH:15]1.[Na+:18].[OH-:17]>>[OH:2][c:3]1[cH:4][c:5]([CH2:6][CH:7]2[N:8]([CH3:12])[CH2:9][CH2:10][CH2:11]2)[cH:13][cH:14][cH:15]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cccc(CC2CCCN2C)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCCC1Cc1cccc(O)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |